molecular formula C22H20N4O4S B2811033 2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1251627-27-6

2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2811033
CAS No.: 1251627-27-6
M. Wt: 436.49
InChI Key: ZXBBRQTZUKOPPF-UHFFFAOYSA-N
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Description

2-(6-Benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a distinctive structure characterized by an isothiazolopyrimidine core. This compound, due to its intricate molecular arrangement, finds its place in various scientific research fields.

Properties

IUPAC Name

2-(6-benzyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-2-30-17-10-8-16(9-11-17)23-19(27)13-25-18-14-31-24-20(18)21(28)26(22(25)29)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBBRQTZUKOPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of this compound generally involves multi-step organic reactions. Common synthetic routes include:

  • Starting materials: Benzylamine, ethoxybenzaldehyde, and other precursor chemicals.

  • Reaction conditions: Typically, a series of condensation, cyclization, and amide bond formation reactions are employed. Solvents like dimethylformamide (DMF) and catalysts such as pyridine or trifluoroacetic acid (TFA) might be used.

  • Industrial production: Scale-up involves optimizing the reaction conditions to ensure high yield and purity, often including recrystallization or chromatography for purification.

Chemical Reactions Analysis

2-(6-Benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions such as:

  • Oxidation: Oxidative conditions can modify the benzyl moiety, often using reagents like potassium permanganate.

  • Reduction: Reduction can be performed on the nitro groups (if any), using agents like sodium borohydride.

  • Substitution reactions: Electrophilic or nucleophilic substitution reactions can occur on the benzyl ring or the ethoxyphenyl group. Common reagents include halogens and alkylating agents.

  • Products: Depending on the reaction, the major products can vary from simple modifications to complex rearrangements.

Scientific Research Applications

This compound is significant in several domains:

  • Chemistry: Acts as a starting material or intermediate in the synthesis of more complex molecules.

  • Biology: Potential use in studying enzyme interactions due to its intricate structure.

  • Medicine: Exploring its use as a pharmacophore in drug design, possibly targeting specific receptors or enzymes.

  • Industry: Applications in the synthesis of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism by which 2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide exerts its effects depends on its specific application:

  • Molecular targets: It can interact with various biological macromolecules such as proteins or nucleic acids.

  • Pathways: Could modulate enzymatic activity or receptor binding, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparing this compound to similar structures:

  • Isothiazolopyrimidine derivatives: Other derivatives with different substituents might exhibit varied biological activities or reactivities.

  • Similar compounds: Examples include 2-(6-methyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide, which differs in the substitution pattern but shares the core structure.

  • Uniqueness: The presence of both benzyl and ethoxyphenyl groups provides a unique spatial arrangement and electronic characteristics, making this compound distinct in its class.

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